Home > Products > Screening Compounds P134907 > Ezetimibe glucuronide;Ezetimibe beta-D-glucuronide
Ezetimibe glucuronide;Ezetimibe beta-D-glucuronide -

Ezetimibe glucuronide;Ezetimibe beta-D-glucuronide

Catalog Number: EVT-13526176
CAS Number:
Molecular Formula: C30H29F2NO9
Molecular Weight: 585.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ezetimibe glucuronide, also known as ezetimibe beta-D-glucuronide, is a significant metabolite of the cholesterol absorption inhibitor ezetimibe. This compound plays a crucial role in the pharmacological effects of ezetimibe, particularly in its ability to reduce cholesterol levels. Ezetimibe glucuronide is produced primarily through the glucuronidation process mediated by specific enzymes in the human body.

Source

Ezetimibe glucuronide is synthesized endogenously from ezetimibe after oral administration. The primary enzymes responsible for this conversion are the UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, and UGT2B15, which are predominantly expressed in the liver and intestine .

Classification

Ezetimibe glucuronide is classified as a metabolite and is categorized under antihyperlipoproteinemic agents. It is recognized for its role in cholesterol management, particularly in patients with hyperlipidemia.

Synthesis Analysis

The synthesis of ezetimibe glucuronide occurs through glucuronidation, a phase II metabolic reaction. This process involves the conjugation of ezetimibe with glucuronic acid, facilitating its excretion and enhancing its solubility.

Methods and Technical Details

  1. Enzymatic Glucuronidation: The primary method for synthesizing ezetimibe glucuronide involves incubating ezetimibe with human liver or intestinal microsomes containing UGT enzymes. This reaction typically results in a high yield of the glucuronide form .
  2. Kinetic Studies: Research has shown that the maximum velocity (VmaxV_{max}) for the formation of ezetimibe glucuronide in human intestinal microsomes is approximately 1.90 nmol/mg/min, with a Michaelis constant (KmK_m) of about 1.33 µM .
  3. Species Variability: Different species exhibit variability in the rate of ezetimibe glucuronidation, highlighting the importance of studying these differences for pharmacokinetic predictions .
Molecular Structure Analysis

Ezetimibe glucuronide has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure and Data

  • Molecular Formula: C30H29F2NO9
  • Molecular Weight: 585.55 g/mol
  • IUPAC Name: (2S,3S,4S,5R)-6-{4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy}-3,4,5-trihydroxyoxane-2-carboxylic acid .

The structural representation includes multiple aromatic rings and hydroxyl groups that enhance its solubility and interaction with biological targets.

Chemical Reactions Analysis

Ezetimibe glucuronide primarily undergoes reactions associated with drug metabolism and elimination.

Reactions and Technical Details

  1. Glucuronidation Reaction: The primary reaction involves the transfer of glucuronic acid to ezetimibe facilitated by UGT enzymes. This reaction significantly increases the hydrophilicity of ezetimibe, promoting renal excretion .
  2. Phase I Metabolism: Although primarily metabolized via glucuronidation, ezetimibe can also undergo minor phase I metabolic reactions such as oxidation to form other metabolites like SCH 57871 .
Mechanism of Action

Ezetimibe glucuronide retains some pharmacological activity similar to its parent compound, ezetimibe.

Process and Data

  • Cholesterol Absorption Inhibition: Ezetimibe glucuronide inhibits intestinal cholesterol absorption by blocking the Niemann-Pick C1-like 1 protein (NPC1L1), which is crucial for cholesterol uptake from the intestine into enterocytes .
  • Pharmacokinetics: Approximately 80-90% of circulating compounds in plasma post-ezetimibe administration are in the form of ezetimibe glucuronide, indicating its significant role in therapeutic efficacy .
Physical and Chemical Properties Analysis

Ezetimibe glucuronide exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • State: Solid
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and methanol
  • Melting Point: 130-140 °C (decomposes) .

Chemical Properties

  • Density: Approximately 1.5 g/cm³ (predicted)
  • Refractive Index: n20D 1.65 (predicted)
  • pKa Value: Approximately 2.78 (predicted) .

These properties indicate that ezetimibe glucuronide has favorable characteristics for pharmaceutical applications.

Applications

Ezetimibe glucuronide is primarily utilized in scientific research related to lipid metabolism and pharmacokinetics.

Scientific Uses

  1. Cholesterol Management Studies: It serves as a key metabolite in studies investigating cholesterol absorption mechanisms and therapies aimed at hyperlipidemia.
  2. Pharmacokinetic Research: Ezetimibe glucuronide is used to understand drug metabolism pathways and interspecies differences in drug responses.
  3. Drug Interaction Studies: Researchers explore how ezetimibe glucuronide interacts with other medications affecting lipid profiles or metabolic pathways .
Metabolic Pathways and Enzymatic Regulation of Ezetimibe β-D-Glucuronide Formation

Role of UDP-Glucuronosyltransferases (UGTs) in Intestinal Glucuronidation

Ezetimibe undergoes extensive first-pass metabolism primarily via glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), forming its pharmacologically active metabolite, ezetimibe β-D-glucuronide (SCH 60663). This conversion occurs rapidly in both the intestine and liver following oral administration, with the intestine serving as the predominant site for initial metabolism. Intestinal microsomes efficiently convert ezetimibe to its phenolic glucuronide conjugate, a process critical for its enterohepatic recycling and prolonged half-life (~22 hours) [1] [7] [8]. The luminal orientation of UGT enzymes within enterocytes necessitates specific experimental conditions, including the use of pore-forming agents like alamethicin to reduce latency and achieve accurate activity assessments [6].

Table 1: UGT Isoforms Catalyzing Ezetimibe Glucuronidation

UGT IsoformPrimary Metabolite FormedTissue LocalizationRelative Contribution
UGT1A1Ezetimibe β-D-glucuronide (phenolic)Liver, IntestineHigh activity
UGT1A3Ezetimibe β-D-glucuronide (phenolic)Liver, IntestineModerate activity
UGT2B15Ezetimibe β-D-glucuronide (phenolic)LiverModerate activity
UGT2B7SCH 488128 (benzylic glucuronide)Liver, IntestineTrace metabolite formation

Isoform-Specific Contributions: UGT1A1, UGT1A3, and UGT2B15 Activity

Recombinant enzyme studies have identified UGT1A1, UGT1A3, and UGT2B15 as the principal isoforms responsible for forming the major circulating phenolic glucuronide (SCH 60663) [3] [8]. These isoforms exhibit catalytic activity toward ezetimibe's 4-hydroxyphenyl group. In contrast, UGT2B7 exclusively catalyzes the formation of a minor benzylic glucuronide (SCH 488128), detected only as a trace metabolite in humans and dogs [3]. The relative contribution of intestinal UGT1A1 is particularly significant, as evidenced by the high glucuronidation rates observed in human intestinal microsomes. This intestinal first-pass metabolism substantially reduces the oral bioavailability of the parent ezetimibe to 35-65%, with 80-90% of circulating drug present as the glucuronide conjugate [1] [7]. The high intestinal metabolic capacity stems from substantial local expression of UGT1A isoforms and the high luminal concentrations encountered during absorption.

Comparative Kinetic Analysis of Hepatic vs. Intestinal Glucuronidation

Kinetic studies reveal distinct metabolic profiles between hepatic and intestinal tissues. Human jejunum microsomes convert ezetimibe to two glucuronide metabolites (phenolic and benzylic), whereas liver microsomes primarily produce the phenolic glucuronide [3]. The intestine demonstrates exceptionally high glucuronidation capacity per milligram of microsomal protein. This efficiency is attributed to the strategic positioning of UGT enzymes at the site of drug absorption and the high local concentrations of ezetimibe achieved in enterocytes during absorption. Consequently, the intestine contributes disproportionately to first-pass metabolism despite its lower total mass compared to the liver. Post-absorption, hepatic glucuronidation contributes to systemic clearance and facilitates enterohepatic recirculation via biliary excretion of the glucuronide, explaining the drug's prolonged elimination half-life [7] [8].

Table 2: Kinetic Parameters of Ezetimibe Glucuronidation in Human Tissues

Tissue SourceVmax (nmol/mg/min)Km (μM)CLint (Vmax/Km) (μL/min/mg)Primary Metabolite
Intestinal Microsomes1.90 ± 0.088.5 (estimated)~223.5Phenolic glucuronide (major), Benzylic glucuronide (minor)
Hepatic MicrosomesNot reported in search resultsNot reported~80 (literature-based estimate)Phenolic glucuronide (SCH 60663)

Species-Dependent Variability in Glucuronidation Efficiency

Interspecies Differences in Vmax and CLint Using Intestinal Microsomes

Significant interspecies variability exists in ezetimibe glucuronidation kinetics, posing challenges for extrapolating preclinical data to humans. Comparative studies using intestinal microsomes from humans, rats, mice, monkeys, and dogs demonstrated substantial differences in both the maximum velocity (Vmax) and intrinsic clearance (CLint = Vmax/Km) [1]:

  • Vmax: Monkeys exhibited the highest metabolic rate (3.87 ± 0.22 nmol/mg/min), followed by rats (2.40 ± 0.148 nmol/mg/min), mice (2.23 ± 0.10 nmol/mg/min), humans (1.90 ± 0.08 nmol/mg/min), and dogs (1.19 ± 0.06 nmol/mg/min).
  • CLint: The order of intrinsic clearance differed markedly: mice > dogs > humans > rats ≈ monkeys. Notably, the CLint values varied by an 8.17-fold difference across the tested species.

This kinetic divergence underscores fundamental differences in UGT enzyme abundance, activity, and potentially isoform expression profiles among species. Mice, despite a moderate Vmax, displayed the highest efficiency (CLint) due to a favorable Km (affinity). Conversely, monkeys exhibited high capacity (Vmax) but lower efficiency compared to mice and dogs. Humans demonstrated intermediate Vmax and CLint values [1].

Table 3: Species Variability in Intestinal Ezetimibe Glucuronidation Kinetics

SpeciesVmax (nmol/mg/min)Relative Vmax (vs Human)CLint (μL/min/mg)Relative CLint (vs Human)Rank Order (CLint)
Mouse2.23 ± 0.101.17xHighest> Human1 (Highest)
Dog1.19 ± 0.060.63xHigh> Human2
Human1.90 ± 0.081.00x (Reference)Moderate1.00x (Reference)3
Rat2.40 ± 0.1481.26xLow< Human4
Monkey3.87 ± 0.222.04xLow< Human5 (Lowest)

Implications for Preclinical Model Translation to Human Pharmacokinetics

The observed species differences in glucuronidation kinetics have profound implications for predicting human pharmacokinetics and pharmacodynamics from preclinical models. Mice and dogs, exhibiting higher CLint than humans, may underestimate systemic exposure to the parent ezetimibe but potentially overexpose tissues to the more potent glucuronide metabolite [1] [8]. Conversely, rats and monkeys, with lower CLint than dogs and mice, might overpredict systemic levels of the parent drug. Crucially, the more potent glucuronide metabolite contributes significantly to the overall cholesterol-lowering effect via high-affinity binding to NPC1L1 [1] [8]. Therefore, species differences in glucuronidation rates directly impact the relative exposure to the active moiety (parent + glucuronide) and confound pharmacodynamic extrapolations. These kinetic disparities necessitate careful consideration when interpreting data from: 1) Drug-drug interaction studies (e.g., involving UGT inhibitors/inducers), 2) Toxicological assessments, and 3) Efficacy models for ezetimibe or its combinations [1]. Humanized animal models or in vitro systems incorporating human tissues or enzymes remain essential for accurate human PK/PD predictions. Furthermore, pathological conditions like hepatocellular carcinoma (HCC) are known to significantly downregulate UGT protein expression and metabolic activity (Vmax and CLint) [10], adding another layer of complexity to interspecies translation in disease states.

Properties

Product Name

Ezetimibe glucuronide;Ezetimibe beta-D-glucuronide

IUPAC Name

6-[4-[1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C30H29F2NO9

Molecular Weight

585.5 g/mol

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)

InChI Key

UOFYCFMTERCNEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.